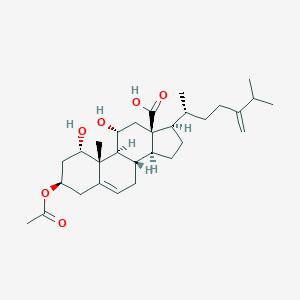
Sulfamethoxazole N4-glucoside
Descripción general
Descripción
Sulfamethoxazole N4-glucoside is a structural analog of para-aminobenzoic acid (PABA) and competes with PABA to bind to dihydropteroate synthetase, inhibiting the synthesis of dihydrofolic acid . It is also known as 4- (?-D-glucopyranosylamino)-N- (5-methyl-3-isoxazolyl)-benzenesulfonamide .
Molecular Structure Analysis
Sulfamethoxazole N4-glucoside has a molecular formula of C16H21N3O8S and a molecular weight of 415.42 . It contains 51 bonds, including 30 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Isoxazole .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standard
Sulfamethoxazole N4-glucoside: is utilized as a pharmaceutical reference standard . This application is crucial for ensuring the quality, purity, and identity of pharmaceutical products. It serves as a benchmark in analytical testing, which is essential for drug development and quality control processes.
Analytical Method Development
In the realm of analytical chemistry , Sulfamethoxazole N4-glucoside is employed for analytical method development . Researchers use it to develop and validate methods that determine the concentration of active pharmaceutical ingredients (APIs) and impurities in drug formulations.
Environmental Monitoring
Sulfamethoxazole N4-glucoside: plays a role in environmental monitoring . It’s used to study the degradation pathways and environmental fate of sulfamethoxazole, a common antibiotic that can be a pollutant . Understanding its behavior in the environment helps in assessing ecological risks and developing remediation strategies.
Biotechnology Research
In biotechnology , this compound is a biochemical tool for proteomics research . It aids in the study of protein expression and interaction, which is fundamental in understanding biological processes and disease mechanisms.
Microbial Degradation Studies
The compound is significant in researching microbial degradation . Scientists investigate how microorganisms break down sulfamethoxazole, which includes studying its metabolites like N4-glucoside . This research can lead to bioremediation techniques to remove antibiotic contaminants from wastewater.
Chemical Synthesis
Lastly, Sulfamethoxazole N4-glucoside is involved in chemical synthesis research. It’s used in synthesizing derivatives of sulfamethoxazole, which can have various applications in developing new pharmaceuticals and understanding drug interactions .
Mecanismo De Acción
Target of Action
Sulfamethoxazole N4-glucoside is a derivative of Sulfamethoxazole (SMX), a sulfonamide antibiotic. The primary target of SMX is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
SMX inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting this process, SMX prevents the bacteria from growing and reproducing effectively .
Biochemical Pathways
The inhibition of dihydropteroate synthase by SMX disrupts the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . This disruption affects multiple biochemical pathways within the bacteria, leading to their eventual death .
Pharmacokinetics
SMX is rapidly and completely absorbed and metabolized to various metabolites, including N4-acetyl-, N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole metabolites, and an N-glucuronide conjugate . The metabolism of SMX is primarily mediated by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for acetylation of SMX at its N4 position . SMX may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . Glucuronidation of the N4 atom is likely mediated by UGT enzymes .
Result of Action
The result of SMX’s action is the effective inhibition of bacterial growth and reproduction. This makes it useful for the treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .
Action Environment
The action of SMX can be influenced by various environmental factors. For instance, the pH and temperature can affect the absorption and metabolism of SMX . Additionally, the presence of other carbon sources can also influence the biodegradation of SMX . It’s also worth noting that microbial degradation of SMX has been observed in the environment, which can affect its persistence and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUCXZSJFIYSD-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152639 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxazole N4-glucoside | |
CAS RN |
119691-75-7 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119691-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















